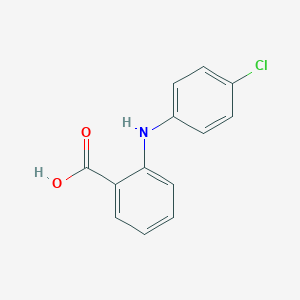

2-(4-Chloroanilino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTPXKMADXYVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332632 | |

| Record name | 2-(4-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-35-8 | |

| Record name | 2-(4-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chloroanilino)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Chloroanilino)benzoic Acid

Abstract

This compound is a derivative of N-phenylanthranilic acid, a core structural motif in the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its utility extends beyond this role, serving as a crucial building block in the synthesis of acridine and quinoline compounds, which are investigated for applications in medicinal chemistry, including anti-tumor agents.[4][5] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will dissect the classical Ullmann condensation, explore modern catalytic advancements including microwave-assisted protocols, and evaluate powerful alternatives such as the Buchwald-Hartwig amination and an innovative catalyst-free approach. Each section is grounded in mechanistic principles, supported by detailed, field-proven experimental protocols, and contextualized with data-driven comparisons to empower chemists in making informed strategic decisions for its synthesis.

The Ullmann Condensation: The Cornerstone of N-Aryl Bond Formation

The most established route for synthesizing N-phenylanthranilic acid derivatives is the Ullmann condensation, a copper-promoted cross-coupling reaction.[6] Specifically, the formation of the C-N bond is often referred to as a Goldberg reaction.[6] This pathway involves the coupling of an aryl halide with an amine, in this case, 2-chlorobenzoic acid and 4-chloroaniline.

Mechanistic Insights

The reaction is not a simple nucleophilic aromatic substitution; it is a complex, copper-mediated process. The prevailing mechanism involves a Cu(I)/Cu(III) catalytic cycle, which provides a lower energy pathway than the uncatalyzed reaction.[7][8]

The Catalytic Cycle consists of three key steps:

-

Amine Coordination: The starting amine (4-chloroaniline) coordinates with an active Copper(I) species. In the presence of a base, this forms a copper(I) amide complex.

-

Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) center. This is typically the rate-limiting step and results in a transient, high-energy Copper(III) intermediate.

-

Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination, forming the desired C-N bond of the final product and regenerating the active Cu(I) catalyst, which re-enters the cycle.[7]

Caption: Fig. 2: General experimental workflow for Ullmann synthesis.

Step-by-Step Procedure:

-

Reactor Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), 4-chloroaniline (1.2-1.5 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper oxide or copper powder (0.1 eq).

-

Reaction: Add anhydrous DMF as a solvent (if not using excess aniline) and heat the mixture to reflux (typically 130-180°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction can take anywhere from 2 to 24 hours. [9][10]3. Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. If a solvent like DMF was used, filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. [10]If excess aniline was used, it can be removed by steam distillation. [9]4. Precipitation: Slowly pour the filtrate into a beaker containing a large volume of water, with stirring. Acidify the aqueous mixture to a pH of approximately 3-4 using concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the crude this compound.

-

Isolation and Purification: Collect the crude solid by vacuum filtration and wash it with water. For higher purity, the crude product can be dissolved in a dilute aqueous solution of sodium carbonate, treated with activated charcoal to remove colored impurities, and boiled for 15 minutes. [9]After filtering the hot solution to remove the charcoal, the product is re-precipitated by adding HCl.

-

Recrystallization: The purified solid can be further recrystallized from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the final product. [9][10]

Process Intensification: Microwave-Assisted Synthesis

A significant drawback of the classical Ullmann reaction is the long reaction time and high temperature. Microwave-assisted organic synthesis offers a dramatic improvement. Dielectric heating allows for rapid and uniform heating of the polar solvent and reactants, leading to a significant acceleration of the reaction rate.

One reported protocol using microwave irradiation at 130°C in DMF with cuprous iodide as the catalyst completed the reaction in just 13 minutes, compared to many hours conventionally. [10]

| Parameter | Classical Ullmann Protocol | Microwave-Assisted Protocol |

|---|---|---|

| Catalyst | Copper Powder / Copper Oxide | Copper(I) Iodide |

| Solvent | DMF or Nitrobenzene | DMF |

| Temperature | >150-210°C | 130°C |

| Reaction Time | 2 - 24 hours | ~15 minutes |

| Typical Yield | 50 - 93% [9][10]| ~46% (unoptimized) [10]|

Alternative Synthesis Pathways

While the Ullmann condensation is the historical workhorse, modern cross-coupling chemistry provides powerful alternatives that can offer milder conditions, broader substrate scope, or avoid the use of metal catalysts altogether.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling of an aryl halide with an amine. It is a premier alternative to the Ullmann reaction and is often effective under much milder conditions (room temperature to ~110°C). [6]The synthesis of a closely related compound, 4-(3-chloroanilino)benzoic acid, has been successfully achieved using this method. [11][12][13] The primary advantages include:

-

Milder Reaction Conditions: Lower temperatures are typically required.

-

Higher Functional Group Tolerance: The methodology is compatible with a wider array of functional groups.

-

Ligand Tunability: A vast library of phosphine-based ligands allows for fine-tuning of the catalyst's reactivity to suit specific substrates.

The main consideration is the higher cost and potential toxicity of the palladium catalyst and ligands compared to copper.

Catalyst-Free Synthesis from 2-Chlorobenzonitrile

An innovative and highly efficient pathway avoids the use of a transition metal catalyst entirely. This method leverages the higher reactivity of the cyano group in 2-chlorobenzonitrile compared to the carboxylate of 2-chlorobenzoic acid. [4] The process occurs in a one-pot, two-stage sequence:

-

Nucleophilic Aromatic Substitution (SNAr): 2-Chlorobenzonitrile reacts with 4-chloroaniline in a polar aprotic solvent like DMSO. The electron-withdrawing nature of the cyano group activates the aryl chloride for nucleophilic attack by the aniline.

-

In-situ Nitrile Hydrolysis: After the C-N bond is formed, water and a strong base (NaOH) are added, and the mixture is heated. This hydrolyzes the nitrile group to a carboxylate, which upon acidic workup yields the final product.

Caption: Fig. 3: Workflow for the catalyst-free synthesis pathway.

This method is reported to produce N-phenylanthranilic acid with exceptional purity (>99%) and yield (>90%), making it a highly attractive option for industrial production due to its low cost, operational simplicity, and avoidance of heavy metal waste streams. [4]

Comparative Summary of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents / Catalyst | Typical Yield | Pros | Cons |

| Classical Ullmann | 2-Chlorobenzoic Acid, 4-Chloroaniline | Cu powder / Cu₂O, K₂CO₃ | 50-93% | Low catalyst cost, well-established. | Harsh conditions (high temp), long reaction times, stoichiometric copper sometimes needed. |

| Microwave Ullmann | 2-Chlorobenzoic Acid, 4-Chloroaniline | CuI, K₂CO₃ | ~46% | Extremely fast reaction times. | Requires specialized microwave equipment. |

| Buchwald-Hartwig | 2-Chlorobenzoic Acid, 4-Chloroaniline | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaOtBu) | Generally high | Mild conditions, high functional group tolerance. | High cost of Pd catalyst and ligands, air/moisture sensitivity. |

| Catalyst-Free | 2-Chlorobenzonitrile, 4-Chloroaniline | K₂CO₃, NaOH | >90% | High yield/purity, low cost, no metal catalyst, environmentally friendly. | Requires nitrile starting material, two-stage (but one-pot) process. |

Conclusion

The synthesis of this compound can be approached through several robust and effective pathways. The classical Ullmann condensation remains a viable and cost-effective method, particularly with modern improvements such as microwave assistance that drastically cut reaction times. For syntheses demanding milder conditions or broader substrate compatibility, the Buchwald-Hartwig amination stands out as the gold standard in modern cross-coupling, albeit at a higher cost. Finally, the emerging catalyst-free route starting from 2-chlorobenzonitrile presents a compelling case for large-scale and green chemistry applications, offering superb yields and purity while eliminating the need for transition metal catalysts. The optimal choice of synthetic strategy will ultimately depend on the specific project requirements, including scale, budget, available equipment, and environmental considerations.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Mastalir, M., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

-

Mastalir, M., et al. (2021). The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. [Link]

-

Fanta, P. E. (1974). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]

-

PrepChem. Synthesis of Step A -- N-phenyl-anthranilic acid. [Link]

-

Allen, C. F. H.; McKee, G. H. W. Acridone. Organic Syntheses. [Link]

-

Sharma, V., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. [Link]

-

Sharma, V., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]

-

Sharma, V., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. OUCI. [Link]

-

Wang, Y., et al. (2023). 4-(3-Chloroanilino)benzoic acid. PMC - NIH. [Link]

-

PubChem. This compound. [Link]

-

Wang, Y., et al. (2023). 4-(3-Chloroanilino)benzoic acid. IUCr Journals. [Link]

-

Wang, Y., et al. (2023). 4-(3-Chloroanilino)benzoic acid. IUCrData. [Link]

Sources

- 1. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Medicinal Applications of Fenamic Acid Derivatives [ouci.dntb.gov.ua]

- 4. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. journals.iucr.org [journals.iucr.org]

Spectroscopic C.V. of 2-(4-Chloroanilino)benzoic Acid: A Comprehensive Technical Guide

In the landscape of pharmaceutical research and development, the meticulous characterization of molecular entities is the bedrock of innovation. This guide provides an in-depth spectroscopic analysis of 2-(4-chloroanilino)benzoic acid (CAS 13278-35-8), a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a detailed chemical portrait of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to obtain and interpret spectroscopic data for N-phenylanthranilic acid derivatives.

Molecular Structure and its Spectroscopic Implications

This compound, with the molecular formula C₁₃H₁₀ClNO₂, possesses a unique structural framework that gives rise to a distinct spectroscopic signature. The molecule comprises a benzoic acid moiety linked via a secondary amine to a 4-chlorophenyl group. This arrangement of aromatic rings, a carboxylic acid, and a secondary amine dictates the specific signals we expect to observe in our analytical investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to identify and assign all proton and carbon signals of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Causality in Experimental Choices:

-

High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation, which is particularly important for complex aromatic regions.

-

Deuterated Solvents: These solvents are essential to avoid large, interfering signals from the solvent's own protons.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| COOH | > 12.0 | Singlet (broad) | The acidic proton is typically highly deshielded and may be broad due to hydrogen bonding and exchange. |

| NH | ~9.5 | Singlet (broad) | The amine proton is also deshielded and can exhibit broadening. |

| Aromatic Protons | 6.8 - 8.0 | Multiplets | The eight aromatic protons will reside in this region, with complex splitting patterns due to coupling between adjacent protons. Protons ortho to the carboxylic acid and the chloro group will be the most deshielded. |

Predicted ¹³C NMR Spectral Data

Based on known substituent effects and data from related compounds, the following are the expected chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | ~168-172 | The carbonyl carbon is significantly deshielded. |

| Aromatic C-Cl | ~125-130 | The carbon directly attached to the chlorine atom. |

| Aromatic C-N | ~140-145 | The carbons bonded to the nitrogen atom. |

| Other Aromatic Carbons | ~115-135 | The remaining aromatic carbons will appear in this range. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Causality in Experimental Choices:

-

ATR Technique: ATR is a modern, convenient method that requires minimal sample preparation compared to traditional methods like KBr pellets, making it ideal for rapid analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Secondary Amine |

| ~1680 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| ~1300 | C-N stretch | Aryl Amine |

| ~1100 | C-Cl stretch | Aryl Halide |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Objective: To determine the molecular weight and identify characteristic fragment ions.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

Causality in Experimental Choices:

-

Electron Ionization (70 eV): This standard ionization energy is high enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule that can be compared to library data.

Analysis of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions.

| m/z | Proposed Fragment | Notes |

| 247/249 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a molecule containing one chlorine atom.[1] |

| 229/231 | [M - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 202/204 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 194 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the above fragment. |

dot

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data derived from NMR, IR, and Mass Spectrometry collectively provide a comprehensive and unambiguous characterization of this compound. This guide outlines the standard methodologies for acquiring and interpreting this data, emphasizing the causal relationships between molecular structure and spectroscopic output. For researchers in drug discovery and development, a thorough understanding of these techniques is paramount for ensuring the identity, purity, and quality of their chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-(4-Chloroanilino)benzoic Acid

This guide provides a comprehensive technical overview of the crystal structure of 2-(4-Chloroanilino)benzoic acid, a molecule of interest in pharmaceutical and materials science research. We will delve into its molecular geometry, intermolecular interactions, and the experimental methodologies employed for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the solid-state properties of this compound.

Introduction: Significance and Background

This compound, also known as N-(4-chlorophenyl)anthranilic acid, belongs to the class of N-aryl anthranilic acids. These compounds are derivatives of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a chloro-substituent on the phenyl ring can significantly influence the molecule's physicochemical properties, including its crystal packing and potential biological activity. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling properties such as solubility, stability, and bioavailability in drug development.

This guide will focus on the crystallographic aspects of this compound, exploring its known polymorphic forms and the intricate network of non-covalent interactions that govern its crystal lattice.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a copper-catalyzed cross-coupling reaction. The two primary methods employed are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds.[2] In the context of this compound, this involves the reaction of 2-chlorobenzoic acid with 4-chloroaniline in the presence of a copper catalyst and a base. A modified Ullmann reaction has been successfully used to synthesize this compound for crystallographic studies.[3]

Experimental Protocol: Modified Ullmann Condensation [3]

-

Reactants: To a round-bottom flask, add 2,4-dichlorobenzoic acid, aniline, copper powder, copper(I) oxide, and potassium carbonate.

-

Solvent: Add 2-ethoxyethanol as the solvent under a nitrogen atmosphere.

-

Reaction: The mixture is refluxed at 130 °C for 24 hours.

-

Work-up: The hot reaction mixture is poured into water and filtered.

-

Purification: The crude product is then purified, for example, by recrystallization, to yield the final compound.

Logical Workflow for Ullmann Condensation

Caption: Workflow for the synthesis of this compound via a modified Ullmann condensation.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that offers a versatile and efficient alternative for C-N bond formation.[4][5] This method generally proceeds under milder conditions than the traditional Ullmann reaction.

Conceptual Protocol: Buchwald-Hartwig Amination

-

Reactants: A reaction vessel is charged with an aryl halide (e.g., 2-bromobenzoic acid), an amine (4-chloroaniline), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs2CO3).

-

Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane is added.

-

Reaction: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up: The reaction mixture is cooled, diluted with a suitable solvent, and washed with aqueous solutions to remove inorganic salts.

-

Purification: The organic layer is dried and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For this compound, single crystals of its polymorphic forms have been successfully grown by the slow evaporation method.[3]

Experimental Protocol: Slow Evaporation [3]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, or mixtures thereof).

-

Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This process should be undisturbed to promote the growth of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution for subsequent analysis.

Crystal Structure and Polymorphism

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. To date, three polymorphs (Forms I, II, and III) have been identified and characterized by single-crystal X-ray diffraction.[3]

Crystallographic Data

The crystallographic data for the three known polymorphs of this compound are summarized in the table below.

| Parameter | Form I | Form II | Form III |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 14.135(3) | 13.978(3) | 14.331(3) |

| b (Å) | 10.038(2) | 10.165(2) | 9.873(2) |

| c (Å) | 16.082(3) | 16.292(3) | 16.143(3) |

| β (°) | 109.29(3) | 110.15(3) | 109.11(3) |

| V (ų) | 2154.9(7) | 2174.1(8) | 2157.9(7) |

| Z | 8 | 8 | 8 |

| Calculated Density (g/cm³) | 1.519 | 1.505 | 1.517 |

| Data from Liu et al., CrystEngComm, 2017, 19, 4345-4354.[3] |

Molecular Conformation

In all three polymorphic forms, the molecule of this compound adopts a non-planar conformation. The dihedral angle between the two aromatic rings is a key conformational parameter. The conformational flexibility of the molecule is a contributing factor to its polymorphism.[3] An intramolecular hydrogen bond is observed between the carboxylic acid group and the secondary amine, which contributes to the overall molecular conformation.[3]

Intermolecular Interactions

The crystal packing of this compound is dominated by a network of hydrogen bonds and other non-covalent interactions.

-

O-H···O Hydrogen Bonds: The carboxylic acid moieties form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a common supramolecular synthon in carboxylic acid crystal structures.

-

N-H···O Hydrogen Bonds: Intramolecular N-H···O hydrogen bonds are present, contributing to the conformational stability of the molecule.[3]

-

C-H···Cl Hydrogen Bonds: The presence of the chlorine substituent introduces the possibility of C-H···Cl interactions, which have been identified as playing a role in the crystal packing of these polymorphs.[3]

-

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these various intermolecular forces results in the different packing arrangements observed in the three polymorphs.

Hierarchy of Interactions in the Crystal Structure

Caption: A diagram illustrating the hierarchical relationship of interactions that define the crystal structure.

Experimental Technique: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound and its polymorphs is achieved through single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information about the arrangement of atoms in a crystal.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure. This involves adjusting atomic positions, displacement parameters, and other crystallographic parameters.

Conclusion and Future Perspectives

The solid-state structure of this compound is characterized by its polymorphic nature, with three distinct crystalline forms identified to date. The interplay of molecular conformation and a network of intermolecular interactions, including O-H···O, N-H···O, and C-H···Cl hydrogen bonds, governs the crystal packing. A thorough understanding of these structural features is crucial for the rational design of new materials and pharmaceutical formulations with desired properties.

Future research in this area could focus on the discovery of additional polymorphs or co-crystals of this compound, which may exhibit altered physicochemical properties. Further computational studies could also provide deeper insights into the relative stabilities of the known polymorphs and guide the experimental search for new solid forms.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

Globe Thesis. Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. 2018. Available at: [Link].[1]

-

Liu, M., Yin, C., Chen, P., Zhang, M., Parkin, S., Zhou, P., Li, T., Yu, F., & Long, S. (2017). sp2 C–H⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid. CrystEngComm, 19(29), 4345-4354. Available at: [Link].[3]

-

PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available at: [Link].

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link].[4]

-

IUCr Journals. 4-(3-Chloroanilino)benzoic acid. 2023. Available at: [Link].

-

National Center for Biotechnology Information. 4-(3-Chloroanilino)benzoic acid. PubChem. Available at: [Link].

-

Krajčovičová, S., Hlaváč, J., & Vychodilová, K. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9349-9358. Available at: [Link].[5]

Sources

solubility profile of 2-(4-Chloroanilino)benzoic acid in different solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Chloroanilino)benzoic Acid

Abstract

The solubility of an active molecule is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. It is a cornerstone of process chemistry, formulation science, and drug discovery, influencing everything from reaction kinetics and purification efficiency to bioavailability. This technical guide provides a comprehensive examination of the solubility profile of this compound (CAS: 13278-35-8). In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of physical organic chemistry and provides a robust, validated experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and pharmaceutical scientists who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to interpreting its solubility. This compound, also known as N-(4-chlorophenyl)anthranilic acid, is a substituted diphenylamine derivative. Its structure features a blend of polar, ionizable, and non-polar moieties that collectively govern its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(4-Chlorophenyl)anthranilic acid, 2-((4-Chlorophenyl)amino)benzoic acid | [1][2] |

| CAS Number | 13278-35-8 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 247.67 g/mol | [1] |

| Molecular Structure | SMILES: C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl | [1][2] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] This means a solute's ability to dissolve in a solvent is maximized when their intermolecular forces are similar in nature and magnitude.[3]

-

Polar Solvents: These solvents possess large dipole moments and/or hydrogen bonding capabilities (e.g., water, methanol, DMSO). They are effective at dissolving polar and ionic solutes.

-

Non-Polar Solvents: These solvents have low dipole moments and primarily interact via weaker London dispersion forces (e.g., hexane, toluene). They are best suited for dissolving non-polar, lipophilic solutes.

The solubility of this compound is dictated by the interplay of its functional groups with the solvent:

-

Carboxylic Acid (-COOH): This is the dominant polar feature, capable of acting as a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). In protic solvents like water or alcohols, it can ionize to a carboxylate (-COO⁻), significantly enhancing aqueous solubility, particularly at neutral or alkaline pH.

-

Secondary Amine (-NH-): This group acts as a hydrogen bond donor and contributes to the molecule's polarity.

-

Aromatic Rings & Chlorophenyl Group: These large, non-polar structures dominate the molecule's surface area, conferring significant lipophilic (oil-loving) character. These regions interact favorably with non-polar solvents through van der Waals forces.

Therefore, the ideal solvent for this compound would need to effectively solvate both its polar, hydrogen-bonding head and its large, non-polar tail.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility behavior is anticipated. This profile serves as a hypothesis to be confirmed by the experimental protocol outlined in Section 4.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Very Low | The solvent's weak dispersion forces cannot overcome the strong intermolecular hydrogen bonding (acid-acid dimerization) and polar interactions within the solute's crystal lattice. |

| Moderately Non-Polar | Toluene, Diethyl Ether | Low to Moderate | Toluene's aromatic ring can interact favorably with the solute's phenyl groups (π-π stacking). Diethyl ether can act as a hydrogen bond acceptor for the -COOH group, but its overall non-polar character limits its capacity. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as effective hydrogen bond acceptors for the solute's -COOH and -NH groups without the high polarity of water, while also accommodating the non-polar regions. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Very High | DMSO and DMF are excellent hydrogen bond acceptors and have high dielectric constants, making them highly effective at disrupting the solute's crystal lattice and solvating both polar and non-polar moieties. |

| Polar Protic | Water | Very Low (at neutral pH) | The large, non-polar backbone of the molecule outweighs the solvating effect of water on the polar functional groups. Solubility is expected to increase significantly at pH > 7 as the carboxylic acid is deprotonated to the more soluble carboxylate salt. |

| Alcohols | Methanol, Ethanol | Moderate | Alcohols are amphiphilic. Their hydroxyl (-OH) group can hydrogen bond with the solute's -COOH and -NH groups, while their alkyl chain can interact with the aromatic rings. They offer a balance of polar and non-polar character. |

Gold-Standard Experimental Protocol: Equilibrium Shake-Flask Solubility

The definitive determination of thermodynamic solubility requires an equilibrium method. The Shake-Flask method is the universally recognized "gold standard" for its reliability and direct measurement of a saturated state.[4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a period sufficient to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is constant and represents the thermodynamic solubility.

Materials & Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw-top, PTFE-lined caps

-

Orbital shaker with temperature control (or water bath shaker)

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical instrument for quantification (e.g., HPLC-UV, see Section 5)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a visible solid residue remains at the end of the experiment is crucial. For example, start with ~10 mg of solid in 2 mL of solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Time to Equilibrium: Allow the vials to shake for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. For novel compounds, it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated supernatant from the excess solid, use one of two methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Filtration: Directly filter the suspension using a syringe filter. Discard the initial few drops of filtrate to saturate any potential binding sites on the filter membrane.

-

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise volume of the clear, saturated supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. This step is critical to prevent precipitation upon cooling.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 5) to determine the concentration of this compound.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate measurements represents the solubility in that solvent at the specified temperature.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity, sensitivity, and robustness.

Primary Method: HPLC-UV

-

Principle: The sample is injected into a high-pressure stream of liquid (mobile phase), which carries it through a column packed with a stationary phase. The compound separates from potential impurities or degradants based on its affinity for the two phases. A UV detector measures the absorbance of the compound as it elutes from the column.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometer set to a wavelength of maximum absorbance for this compound (determined by scanning a standard solution).

-

Quantification: A calibration curve is generated by plotting the peak area versus the concentration of a series of known standards. The concentration of the unknown sample is determined from this curve.

-

Secondary Method: UV-Vis Spectrophotometry

-

Principle: This method relies on the direct measurement of light absorbance by the aromatic rings in the molecule, governed by the Beer-Lambert Law.

-

Procedure: A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the diluted, saturated sample is then measured, and its concentration is calculated from the calibration curve.

-

Causality & Trustworthiness: While simpler and faster, this method is less specific than HPLC. It is only reliable if the sample is free from any interfering substances that absorb at the same wavelength. Its use should be justified by confirming the purity of the starting material and ensuring no degradation occurs during the experiment.

Conclusion and Implications

This guide establishes a scientifically grounded, predicted solubility profile for this compound based on its molecular structure. It is anticipated to have very low solubility in non-polar solvents and water (at neutral pH), moderate solubility in alcohols, and high solubility in polar aprotic solvents like DMSO and DMF.

Of greater importance, this document provides the detailed, self-validating "gold standard" Shake-Flask protocol required for researchers to determine the precise thermodynamic solubility in any solvent system of interest. The combination of a robust experimental design with a specific and sensitive analytical method like HPLC-UV ensures the generation of trustworthy and reproducible data. This information is invaluable for guiding rational solvent selection in synthesis, designing efficient crystallization and purification procedures, and providing the foundational data needed for formulation development in the pharmaceutical industry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved January 13, 2026, from [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 13-18. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In ADMET for Medicinal Chemists. InTech. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2-[(4-CHLOROPHENYL)AMINO]BENZOIC ACID. Retrieved January 13, 2026, from [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 13, 2026, from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 172, 189-197. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 13, 2026, from [Link]

-

Singh, S., & Mittal, P. (2015). Solubility of Benzoic Acid in Organic Solvents. Scribd. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound | C13H10ClNO2 | CID 459316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(4-CHLOROPHENYL)AMINO]BENZOIC ACID | CAS [matrix-fine-chemicals.com]

- 3. ::2-((2-Amino-4-chlorophenyl)amino)benzoic Acid | CAS NO: 67990-66-3 | SVAK Lifesciences:: [svaklifesciences.com]

- 4. 2-((4-Chlorobenzyl)amino)benzoic acid | C14H12ClNO2 | CID 3538522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 67990-66-3|2-((2-Amino-4-chlorophenyl)amino)benzoic acid|BLD Pharm [bldpharm.com]

In-depth Technical Guide: Thermal Analysis of 2-(4-Chloroanilino)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration into the thermal analysis of 2-(4-chloroanilino)benzoic acid derivatives, compounds of significant interest in pharmaceutical development. By integrating foundational principles with field-proven insights, this document serves as a practical resource for characterizing the thermal stability and decomposition kinetics of these molecules. The methodologies detailed herein are designed to be self-validating, grounded in authoritative scientific standards to ensure technical accuracy and reproducibility.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

This compound and its derivatives are a class of compounds related to fenamic acids, which are recognized for their potential as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties, including its thermal stability. Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For pharmaceutical scientists, these techniques are indispensable for:

-

Determining Purity and Polymorphism: Identifying different crystalline forms (polymorphs) of a drug substance, which can have different solubilities, stabilities, and bioavailabilities.

-

Assessing Thermal Stability: Establishing the temperature at which a compound begins to degrade, which is crucial for determining appropriate storage conditions and shelf-life.

-

Investigating Decomposition Kinetics: Understanding the rate and mechanism of thermal decomposition, providing insights into the degradation pathways.

-

Compatibility Studies: Evaluating the thermal interactions between an API and excipients to ensure the stability of the final drug product.

This guide will focus on the application of key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC)—to elucidate the thermal behavior of this compound derivatives.

Methodologies: A Framework for Robust Thermal Analysis

The integrity of thermal analysis data hinges on meticulous experimental design and execution. This section outlines the essential methodologies, emphasizing the rationale behind procedural choices.

Synthesis of this compound Derivatives

The synthesis of the parent compound and its derivatives can be achieved through various organic synthesis routes. A common method involves the Buchwald-Hartwig amination reaction, which is effective for forming carbon-nitrogen bonds[2][3].

Experimental Protocol: Illustrative Synthesis

-

Reaction Setup: In a round-bottom flask, combine 4-chlorobenzoic acid and 3-chloroaniline with a suitable palladium catalyst and a ligand (e.g., a phosphine-based ligand) in an appropriate solvent.

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

-

Workup and Purification: After the reaction is complete, the product is isolated and purified, often through techniques like column chromatography or recrystallization, to yield the desired this compound derivative[2][3].

Prior to thermal analysis, the identity and purity of the synthesized compound must be rigorously confirmed using spectroscopic methods such as NMR and FTIR, as well as mass spectrometry.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about changes in a sample's mass as it is heated at a controlled rate.

Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrument Parameters:

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

-

Temperature Range: Typically from ambient temperature to a temperature at which the sample has completely decomposed (e.g., 900 °C).

-

Atmosphere: A controlled atmosphere, usually nitrogen, is used to prevent oxidation.

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum mass loss rate can be determined.

Rationale for Experimental Choices:

-

Heating Rate: The heating rate can influence the observed decomposition temperatures. A consistent rate is essential for comparing results across different experiments and with literature values.

-

Inert Atmosphere: A nitrogen atmosphere ensures that the observed mass loss is due to thermal decomposition and not oxidative processes, simplifying the interpretation of the decomposition mechanism.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and solid-solid phase transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in an aluminum pan.

-

Instrument Parameters:

-

Heating Rate: A rate of 10 °C/min is commonly used.

-

Temperature Range: The range should encompass the expected thermal events, such as the melting point of the compound.

-

Atmosphere: A nitrogen purge is used to maintain an inert environment.

-

-

Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events as peaks. The melting point is typically observed as a sharp endothermic peak.

Interpreting Thermal Data: From Curves to Conclusions

The thermal decomposition of this compound derivatives often occurs in multiple, distinct stages.

General Decomposition Profile

A typical TGA thermogram of a this compound derivative will show a stepwise mass loss. The initial stage often corresponds to the loss of small molecules, such as water or solvent, if present. The subsequent stages involve the fragmentation of the core molecule. The DSC curve will show an endotherm corresponding to the melting of the compound, followed by exothermic events associated with decomposition.

Diagram: Experimental Workflow for Thermal Analysis

Caption: A streamlined workflow for the thermal analysis of this compound derivatives.

Quantitative Data Summary

The following table provides a representative summary of thermal analysis data for a hypothetical derivative.

| Parameter | Technique | Value | Significance |

| Melting Point (Tm) | DSC | ~200-220 °C | A sharp melting endotherm indicates a crystalline solid. The melting point is a key indicator of purity. |

| Onset of Decomposition (Tonset) | TGA | > 250 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |

| Decomposition Stages | TGA/DTG | Multiple stages | The number and temperature of decomposition stages provide insight into the degradation pathway. |

Advanced Analysis: Uncovering Decomposition Kinetics

The kinetics of thermal decomposition can be investigated by analyzing TGA data obtained at multiple heating rates. This allows for the determination of kinetic parameters such as the activation energy (Ea), which quantifies the energy barrier for the decomposition reaction. Higher activation energies are generally associated with greater thermal stability.

Diagram: Logical Relationship in Kinetic Analysis

Caption: The logical progression from multi-rate TGA experiments to the assessment of long-term thermal stability.

Conclusion and Future Directions

The thermal analysis of this compound derivatives is a critical component of their physicochemical characterization. TGA and DSC provide essential data on their thermal stability, decomposition profiles, and solid-state properties. A thorough understanding of these characteristics is paramount for the successful development of these compounds into safe and effective pharmaceutical products.

Future work in this area could involve:

-

Simultaneous Thermal Analysis (STA): Combining TGA with DTA/DSC and evolved gas analysis (EGA) to simultaneously obtain information on mass loss, thermal events, and the identity of gaseous decomposition products.

-

High-Resolution TGA: Employing advanced TGA techniques to better resolve overlapping decomposition steps.

-

Amorphous Content Quantification: Using DSC to quantify the amount of amorphous material in a predominantly crystalline sample, which can impact stability and dissolution.

By leveraging these advanced thermal analysis techniques, researchers can gain deeper insights into the behavior of this compound derivatives, facilitating a more efficient and informed drug development process.

References

-

UCL Discovery. (n.d.). A Simultaneous X-ray Diffraction-Differential Scanning Calorimetry Study into the Phase Transitions of Mefenamic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermogram of (A) Mefenamic acid, (B) Mefenamic acid + Eudrgit RL 100 + Ethyl cellulose. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. Retrieved from [Link]

-

Acta Pharmaceutica Sciencia. (2023). Development of Mefenamic Acid-Soluplus® amorphous dispersions via hot melt extrusion and in silico prediction of oral absorption. Retrieved from [Link]

-

ResearchGate. (n.d.). The differential scanning calorimetry profiles of mefenamic acid (MFA).... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-carboxy-N-chloroanilino)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Noval lead complex of 4-(2, 4, 6-trinitroanilino) benzoic acid (TABA): synthesis, crystal structure and thermal decomposition properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]

-

Gheorghe Asachi Technical University of Iasi. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

-

Drugfuture.com. (n.d.). 2-((2-AMINO-4-CHLOROPHENYL)AMINO)BENZOIC ACID. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-((2-Amino-4-chlorophenyl)amino)benzoic Acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Kinetics of Multi-Step Processes of Thermal Degradation of Co(II) Complex With N-Benzyloxycarbonylglycinato Ligand. Deconvolution of DTG Curves. Retrieved from [Link]

Sources

A-Z Guide to 2-(4-Chloroanilino)benzoic Acid: Synthesis, Applications, and Mechanistic Insights for Drug Development

Abstract

2-(4-Chloroanilino)benzoic acid is a pivotal precursor in medicinal chemistry, belonging to the broader class of N-arylanthranilic acids. This scaffold is the cornerstone for the synthesis of several clinically significant therapeutic agents, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and its strategic application in the development of bioactive molecules. We will delve into detailed synthetic protocols, explain the causality behind experimental choices, and explore the mechanistic underpinnings of the drugs derived from this versatile precursor, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the N-Arylanthranilic Acid Scaffold

Anthranilic acid and its N-aryl derivatives are recognized as "privileged structures" in medicinal chemistry.[1][2] Their unique conformational flexibility and ability to engage in multiple non-covalent interactions allow them to bind to a wide array of biological targets. This compound, a prominent member of this family, serves as a critical intermediate for creating compounds that modulate physiological pathways involved in inflammation, pain, and even cancer.[1][3] Its derivatives are central to managing various metabolic and pathological conditions, demonstrating its broad therapeutic potential.[4] This guide focuses on elucidating the chemical journey from this precursor to potent pharmaceutical agents.

Physicochemical Properties

A thorough understanding of a precursor's physical and chemical properties is fundamental for its effective use in synthesis. The characteristics of this compound dictate solvent choice, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C13H10ClNO2 | [5] |

| Molecular Weight | 247.67 g/mol | [5] |

| Appearance | White to greyish-white microcrystalline powder | [6] |

| CAS Number | 13278-35-8 | [5] |

| SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl | [5] |

| InChIKey | YZTPXKMADXYVOJ-UHFFFAOYSA-N | [5] |

Synthesis of the Precursor: The Ullmann Condensation

The most established and reliable method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction forms the critical C-N bond between an aryl halide and an amine.[7]

Reaction Principle: The reaction couples 2-chlorobenzoic acid with 4-chloroaniline. A copper catalyst, typically copper(I) iodide or copper powder, is essential to facilitate the oxidative addition and reductive elimination steps that form the diarylamine linkage. An inorganic base, such as potassium carbonate, is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

-

Materials:

-

2-Chlorobenzoic acid (1.0 eq)

-

4-Chloroaniline (1.1 eq)

-

Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent

-

-

Procedure:

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid, 4-chloroaniline, anhydrous potassium carbonate, and copper(I) iodide.

-

Causality: Using anhydrous reagents and an inert atmosphere (nitrogen) is crucial to prevent hydrolysis of the reactants and deactivation of the copper catalyst by moisture. [8] 2. Solvent Addition: Add a high-boiling polar aprotic solvent like DMF.

-

Causality: DMF is an excellent choice as it effectively solubilizes the reactants and can withstand the high temperatures required for the Ullmann reaction. [7] 3. Reaction: Heat the mixture to reflux (typically 120-150 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing an excess of cold water.

-

Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired product to precipitate.

-

Causality: The product is soluble in its salt form in the basic reaction mixture. Acidification is the critical step for isolation via precipitation.

-

-

Purification:

-

Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Self-Validation: Confirm the purity and identity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

-

-

Core Application: A Gateway to Fenamate NSAIDs

The N-arylanthranilic acid core of this compound is the defining feature of the fenamate class of NSAIDs. These drugs exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. [6] While mefenamic acid and meclofenamic acid are prominent examples, the chloro-substituted precursor discussed here is structurally analogous and serves as a key building block for related compounds like clofenamic acid. The synthetic logic remains consistent across the class.

Caption: A validated workflow from chemical precursor to a purified active compound.

Mechanistic Insights: Beyond COX Inhibition

Historically, the anti-inflammatory action of fenamates was attributed solely to their inhibition of COX-1 and COX-2 enzymes. [6]However, recent research has unveiled a more complex pharmacological profile. Fenamates, including derivatives of this compound, have been shown to modulate other critical pathways.

Caption: Fenamates exhibit a dual inhibitory effect on both COX and NLRP3 pathways.

Future Perspectives and Derivative Exploration

The this compound scaffold is far from being fully exploited. Its inherent bioactivity and synthetic accessibility make it an attractive starting point for developing new chemical entities. Future research directions include:

-

Anticancer Agents: Modifications of the N-arylanthranilic acid structure have yielded compounds with potent antiproliferative activity against various human tumor cell lines. [3]* Neuroprotective Agents: Given their ability to modulate multiple targets implicated in neurodegeneration, new derivatives are being explored for conditions like ischemic stroke. * Antiviral and Antimicrobial Compounds: The scaffold has been identified as a promising backbone for developing novel agents against viruses like Hepatitis C and various microbial pathogens. [1]

Conclusion

This compound is a testament to the power of a privileged scaffold in medicinal chemistry. Its straightforward synthesis via the Ullmann condensation provides reliable access to a precursor that is foundational to a class of drugs with a rich history and an exciting future. By understanding its synthesis in detail and appreciating the expanding knowledge of its derivatives' mechanisms of action, drug development professionals are well-equipped to leverage this versatile molecule to create the next generation of therapeutics for inflammatory, neurological, and oncological diseases.

References

-

Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications. Available at: [Link]

-

Bar-Joseph, A., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neurology. Available at: [Link]

-

Coyne, L., et al. (2007). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. Neuropharmacology. Available at: [Link]

-

Bar-Joseph, A., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. ResearchGate. Available at: [Link]

-

Drugs.com. (2024). Mefenamic Acid: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at: [Link]

-

Umme Farwa, et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

Onnis, V., et al. (2009). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Hou, J., et al. (2023). 4-(3-Chloroanilino)benzoic acid. IUCr Journals. Available at: [Link]

-

Hou, J., et al. (2023). 4-(3-Chloroanilino)benzoic acid. National Institutes of Health. Available at: [Link]

-

Pellón, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications. Available at: [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H10ClNO2 | CID 459316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

N-(4-chlorophenyl)anthranilic Acid: From Classic Synthesis to a Key Modulator of Cellular Chloride Transport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)anthranilic acid, a derivative of anthranilic acid, has emerged from the broader class of fenamates to become a significant tool in the study of ion transport. Initially synthesized through established organic chemistry reactions, its modern applications have pivoted towards its potent inhibitory effects on calcium-activated chloride channels (CaCCs), particularly the TMEM16A/Anoctamin-1 protein. This guide provides a comprehensive overview of the discovery, synthesis, and evolving history of N-(4-chlorophenyl)anthranilic acid, with a detailed exploration of its mechanism of action and the experimental protocols used to characterize its function.

Historical Perspective and Discovery

The story of N-(4-chlorophenyl)anthranilic acid is intertwined with the development of N-aryl anthranilic acids, a class of compounds explored for their therapeutic potential. The key synthetic method enabling the creation of this class of molecules is the Ullmann condensation, a copper-catalyzed reaction for forming carbon-nitrogen bonds, first reported by Fritz Ullmann in the early 20th century.[1][2][3] This reaction was pivotal in synthesizing various N-aryl anthranilic acid derivatives.

Initially, research into N-aryl anthranilic acids, also known as fenamates, was largely driven by the search for new anti-inflammatory agents.[4][5][6] Compounds like mefenamic acid and flufenamic acid became established non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the precise first synthesis of N-(4-chlorophenyl)anthranilic acid is not prominently documented, it was likely created as part of these broader investigations into the structure-activity relationships of fenamates for anti-inflammatory properties.[5][8]

The contemporary significance of N-(4-chlorophenyl)anthranilic acid, however, lies in a serendipitous discovery of the effects of anthranilic acid derivatives on ion channels.[9] Researchers found that this class of molecules could modulate the activity of calcium-activated chloride channels (CaCCs).[10] This discovery shifted the scientific focus for N-(4-chlorophenyl)anthranilic acid and its analogs from inflammation to their role as specific channel inhibitors, particularly for TMEM16A (Anoctamin-1), a protein identified as a key component of CaCCs.[11][12][13]

Synthesis and Chemical Properties

The primary and most historically significant method for synthesizing N-(4-chlorophenyl)anthranilic acid is the Ullmann condensation .[5][14][15] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Chemical Properties:

| Property | Value |

| Chemical Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol |

| CAS Number | 13278-35-8 |

| Predicted pKa | 3.66 ± 0.36 |

| Appearance | Off-white solid |

Experimental Protocol: Ullmann Condensation Synthesis

This protocol outlines a general method for the synthesis of N-(4-chlorophenyl)anthranilic acid.

Materials:

-

o-chlorobenzoic acid

-

4-chloroaniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Cupric oxide (CuO) or other copper catalyst

-

Amyl alcohol (as solvent)

-

Ethanol (for recrystallization)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

A mixture of o-chlorobenzoic acid, 4-chloroaniline, and anhydrous potassium carbonate is prepared in amyl alcohol.

-

A catalytic amount of cupric oxide is added to the mixture.

-

The reaction mixture is refluxed for several hours (typically 6-8 hours), during which the condensation reaction occurs. The potassium carbonate neutralizes the hydrogen halide formed during the reaction.[5]

-

After the reaction is complete, the solvent is removed, often by steam distillation.

-

The resulting solid is suspended in water.

-

The product is precipitated by the addition of dilute hydrochloric acid.

-

The crude N-(4-chlorophenyl)anthranilic acid is then collected by filtration, dried, and recrystallized from ethanol to yield the purified product.[5]

Caption: Ullmann condensation for N-(4-chlorophenyl)anthranilic acid synthesis.

Mechanism of Action: Inhibition of Calcium-Activated Chloride Channels

The primary modern application of N-(4-chlorophenyl)anthranilic acid is as an inhibitor of calcium-activated chloride channels (CaCCs).[10] These channels are crucial for various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability. The molecular identity of many CaCCs has been established as the TMEM16A protein (also known as Anoctamin-1 or ANO1).[11][13][16]

The binding of N-(4-chlorophenyl)anthranilic acid to the TMEM16A channel protein is thought to allosterically modulate the channel's gating mechanism, preventing the conformational changes necessary for ion permeation. This leads to a reduction in chloride ion flux across the cell membrane, even in the presence of elevated intracellular calcium, the channel's primary activator.

Caption: Inhibition of TMEM16A by N-(4-chlorophenyl)anthranilic acid.

Applications in Research and Drug Development

The ability of N-(4-chlorophenyl)anthranilic acid to inhibit CaCCs makes it a valuable tool for studying the physiological and pathophysiological roles of these channels. Its applications span several areas of research:

-

Physiology: Elucidating the role of TMEM16A in processes such as saliva secretion, gastrointestinal motility, and airway surface liquid hydration.[17]

-

Pharmacology: Serving as a reference compound for the screening and development of more potent and selective TMEM16A inhibitors.[11][16]

-

Disease Models: Investigating the therapeutic potential of CaCC inhibition in conditions like hypertension, diarrhea, cystic fibrosis, and certain types of cancer where TMEM16A is overexpressed.[16][18]

Comparative Inhibitory Activity of Anthranilic Acid Derivatives on TMEM16A:

| Compound | IC₅₀ (µM) | Reference |

| Niflumic acid | 12 | [13] |

| CaCCinh-A01 | 1.7 | [13] |

| T16Ainh-A01 | 1.5 | [13] |

| N-(4-chlorophenyl)anthranilic acid | Varies by study | - |

| MONNA | ~0.08 (on Xenopus ANO1) | [10] |

Experimental Protocol: Electrophysiological Characterization of CaCC Inhibition